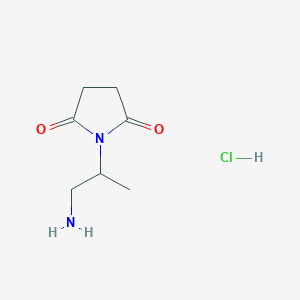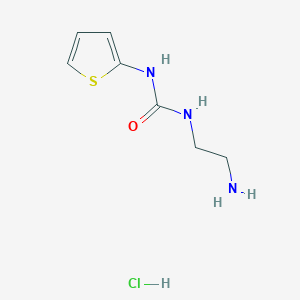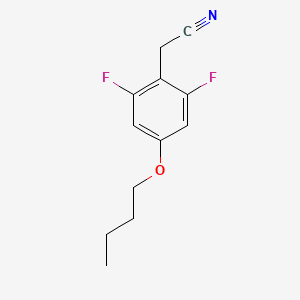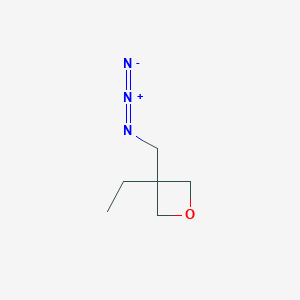
3-(Azidomethyl)-3-ethyloxetane
Overview
Description
3-(Azidomethyl)-3-ethyloxetane: is a chemical compound characterized by the presence of an azido group attached to a methylene bridge, which is further connected to an ethyloxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azidomethyl)-3-ethyloxetane typically involves the bromination of pentaerythritol and metriol with a mixture of hydrobromic acid, acetic acid, and sulfuric acid. This is followed by cyclization in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide, to form the oxetane ring. The final step involves the replacement of bromide substituents with azide ions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Azidomethyl)-3-ethyloxetane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Mitsunobu reaction, where it replaces an -OH group with inversion of configuration.
Cycloaddition Reactions: The azido group can react with alkynes in azide-alkyne cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include triphenylphosphine and diethyl azodicarboxylate.
Cycloaddition: Copper(I) iodide is often used as a catalyst in azide-alkyne cycloaddition reactions.
Major Products:
Triazoles: Formed from azide-alkyne cycloaddition reactions.
Substituted Oxetanes: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 3-(Azidomethyl)-3-ethyloxetane is used in the synthesis of various heterocycles and as a building block for more complex molecules .
Biology and Medicine: The compound is used in DNA sequencing by synthesis, where the azido group serves as a label for Raman spectroscopy .
Industry: In the materials science field, this compound is used as a cross-linker in the production of energetic binders and thermoplastic elastomers .
Mechanism of Action
The azido group in 3-(Azidomethyl)-3-ethyloxetane exerts its effects through nucleophilic substitution and cycloaddition reactions. The azido group can act as a nucleophile, participating in various chemical transformations. In DNA sequencing, the azido group serves as a label for Raman spectroscopy, allowing for the identification of nucleotide sequences .
Comparison with Similar Compounds
- 3,3-Bis(azidomethyl)oxetane
- 3-Azidomethyl-3-methyloxetane
Comparison: 3-(Azidomethyl)-3-ethyloxetane is unique due to its specific structure, which includes an ethyloxetane ring. This structural feature distinguishes it from other azidomethyl-substituted oxetanes, such as 3,3-bis(azidomethyl)oxetane and 3-azidomethyl-3-methyloxetane, which have different substituents on the oxetane ring .
Properties
IUPAC Name |
3-(azidomethyl)-3-ethyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-6(3-8-9-7)4-10-5-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZICNYSTJMRPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(Azidomethyl)-3-ethyloxetane suitable for use in energetic materials?
A1: this compound is an attractive monomer for energetic materials due to the presence of both azide (-N3) and oxetane groups within its structure. [] The azide group is known to impart high energy content to a molecule, while the oxetane ring can undergo ring-opening polymerization to form stable, high-molecular-weight polymers. [] This combination makes it possible to synthesize energetic binders and plasticizers with desirable properties like high energy density and good mechanical properties.
Q2: How is this compound polymerized, and what are the properties of the resulting polymer?
A2: this compound (AMEO) can be polymerized via cationic ring-opening polymerization using a catalyst like boron trifluoride etherate. [] This process results in a solid energetic polymer, poly(this compound) (PAMEO). [] The polymer's structure has been confirmed through various analytical techniques, including IR and NMR spectroscopy. [] PAMEO exhibits desirable properties for energetic materials, including good thermal stability and a high energy content, making it suitable for further exploration in propellant formulations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


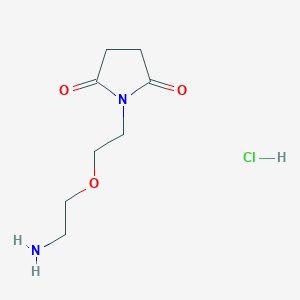
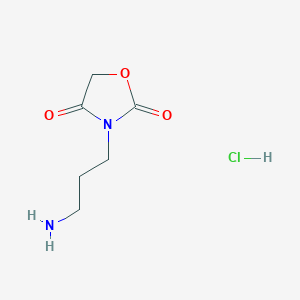

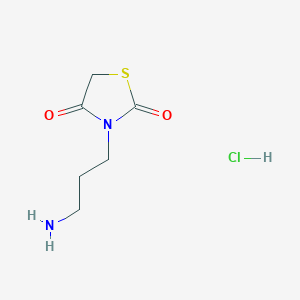
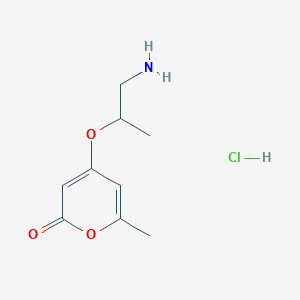

![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)
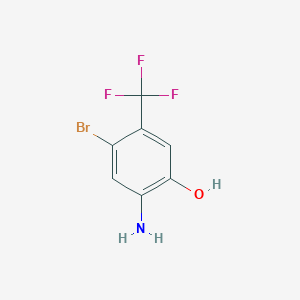

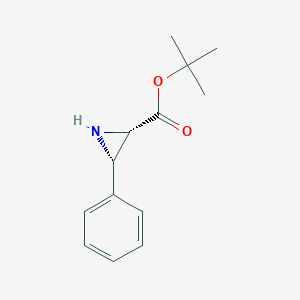
![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)
